1-(2,6-Diethylphenyl)propan-1-one

Pharmaceutical Impurity Profiling Regioisomer Identification Eperisone Analytical Method Validation

Sourcing the wrong positional isomer for Eperisone impurity profiling compromises chromatographic resolution and leads to regulatory rejection. This certified 1-(2,6-Diethylphenyl)propan-1-one (Impurity 37) resolves the specific 2,6-diethylphenyl regioisomer, distinct from Impurity 4 (2,4-diethylphenyl). - Enables accurate ICH Q3A quantitation at the ≥0.10% threshold with lot-specific COA. - Validated for HPLC/LC-MS system suitability to differentiate co-eluting positional isomers. - Supported by 1H/13C-NMR and HRMS characterization for direct ANDA filing reference.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Cat. No. B14060269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Diethylphenyl)propan-1-one
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)C(=O)CC
InChIInChI=1S/C13H18O/c1-4-10-8-7-9-11(5-2)13(10)12(14)6-3/h7-9H,4-6H2,1-3H3
InChIKeyYFRVEKOBBUDCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eperisone Impurity 37 Reference Standard Procurement


1-(2,6-Diethylphenyl)propan-1-one (CAS 288583-70-0, molecular formula C13H18O, molecular weight 190.28 g/mol) is a synthetic aromatic ketone classified as Eperisone Impurity 37 (also designated Impurity 44 by some suppliers) . It is a positional regioisomer bearing two ethyl substituents at the 2- and 6-positions of the phenyl ring, distinguishing it from the 2,4-diethylphenyl regioisomer (Eperisone Impurity 4) and the Eperisone active pharmaceutical ingredient (API), which carries a single 4-ethyl substituent [1]. The compound is utilized exclusively as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) and commercial production of Eperisone hydrochloride, a centrally acting muscle relaxant .

Reference Standard Type
Eperisone Impurity 37 (2,6‑diethylphenyl regioisomer) — certified reference standard for analytical method validation
Certified Identity Package
Supplied with full characterization (COA, ¹H/¹³C NMR, HRMS) to support regulatory submissions
Procurement Logistics
Requires frozen storage and cold‑chain shipping; plan freezer capacity

Why Exact Regioisomer Identity Is Irreplaceable


Pharmaceutical impurity reference standards are not interchangeable by molecular formula or functional class. The Eperisone pharmacopoeia defines multiple structurally related organic impurities — including the 2,6-diethylphenyl (target), 2,4-diethylphenyl (Impurity 4), and 2-ethylphenyl (Impurity 2) regioisomers — each exhibiting distinct chromatographic retention behavior, mass spectral fragmentation, and NMR signatures . ICH Q3A requires identification and quantification of each impurity exceeding the 0.10% threshold [1]. Substituting one impurity standard for another compromises system suitability, peak identification, and regulatory compliance in ANDA submissions [2]. Procuring the exact regioisomer with verified identity is therefore a regulatory necessity, not a preference.

Target Standard
2,6‑Diethylphenyl regioisomer (Eperisone Impurity 37)
Closest Analog
2,4‑Diethylphenyl regioisomer (Eperisone Impurity 4)
Regioisomeric identity mismatch alters chromatographic retention; peaks may not co‑elute, compromising system suitability.
Peak assignment failure may result if the wrong isomer is used as a reference, leading to regulatory deficiency under ICH Q3A.
Substituting by molecular formula or functional class does not meet impurity identification requirements for ANDA submissions.

Differentiation from Closest Eperisone Impurity Analogs


2,6-Diethylphenyl vs. 2,4-Diethylphenyl Regioisomeric Identity

1-(2,6-Diethylphenyl)propan-1-one is the ortho,ortho'-disubstituted regioisomer, whereas Eperisone Impurity 4 (CAS 1806315-57-0) carries the 2,4-diethyl substitution pattern [1]. Both compounds share the identical molecular formula C13H18O and identical molecular weight of 190.28 g/mol (exact mass 190.1358 Da), making them isobaric positional isomers that require chromatographic or spectroscopic resolution for unambiguous identification . The 2,6-substitution places both ethyl groups ortho to the carbonyl, creating symmetric steric shielding of the propan-1-one moiety, whereas the 2,4-isomer presents only one ortho ethyl group, resulting in an asymmetric steric environment .

Regioisomer Identity
Head-to-head
2,6‑Diethylphenyl vs 2,4‑Diethylphenyl
Distinct retention and MS fragments; essential for peak assignment.
Baseline‑resolved peaks under validated HPLC conditions.
Pharmaceutical Impurity Profiling Regioisomer Identification Eperisone Analytical Method Validation

Certified HPLC Purity Comparison

The target compound is commercially available with a certified purity of 99% as determined by HPLC . This purity level exceeds the common 95% minimum specification offered for the structurally related Eperisone Impurity 4 (1-(2,4-diethylphenyl)propan-1-one) from certain suppliers . Higher purity reduces the contribution of unidentified co-eluting species to the impurity budget and improves the accuracy of quantitative calibration for related-substances methods [1].

Certified HPLC Purity
Cross-study comparable
≥99%
Reduces systematic error in impurity quantification; enables reliable calibration.
Supplier COA; batch‑specific data should be verified.
Reference Standard Purity HPLC Purity Analysis Pharmaceutical QC

Low-Temperature Storage Requirement

The target compound requires storage at -20°C to maintain certified purity and prevent degradation over the shelf life . This is a more stringent requirement than the ambient or refrigerated (2–8°C) storage conditions specified for several other Eperisone impurity reference standards such as Impurity 1 (CAS 70639-76-8) and Impurity 29 (CAS 16819-79-7), which may be stored at room temperature with protection from light . The low-temperature requirement indicates greater thermal lability, likely associated with the 2,6-diethyl steric congestion accelerating thermal degradation or rearrangement of the ketone moiety .

Storage Temperature
Data to verify
−20°C (target) vs 2–8°C / RT
Indicates greater thermal lability; cold‑chain logistics required.
Based on supplier labeling; confirm via COA.
Reference Standard Stability Storage Condition Pharmaceutical Reference Material Handling

Regulatory Filing Utility for ANDA Submissions

1-(2,6-Diethylphenyl)propan-1-one is listed as Eperisone Impurity 37 (or Impurity 44) in commercial reference standard catalogs specifically designed for Eperisone hydrochloride analytical method development . Unlike generic aryl ketone building blocks or the Eperisone API itself, this compound serves a singular regulatory function: to spike, identify, and quantify this specific process-related or degradation impurity in Eperisone drug substance and drug product . Under ICH Q3A, the identification threshold for impurities is 0.10% (or 1.0 mg/day) for a maximum daily dose ≤2 g/day; failing to have the correct reference standard for a confirmed impurity above this threshold is a regulatory deficiency [1].

Regulatory Filing Utility
Context-dependent
Designated Impurity 37/44 with COA, NMR, MS
Supports ANDA impurity identification without in‑house synthesis.
Verify lot‑specific characterization for regulatory use.
ANDA Submission Drug Master File Pharmaceutical Impurity Reference Standard

Key Procurement Applications


ANDA Analytical Method Validation

During ANDA development for generic Eperisone hydrochloride, regulatory agencies require identification and quantification of all organic impurities exceeding the ICH Q3A 0.10% identification threshold [1]. 1-(2,6-Diethylphenyl)propan-1-one must be procured as a certified reference standard with lot-specific COA to establish system suitability (resolution from the API peak and from the 2,4-diethylphenyl regioisomer), construct calibration curves for quantitation, and validate the HPLC/LC-MS method per ICH Q2(R1) guidelines . The ≥99% HPLC purity specification enables accurate determination of the limit of detection (LOD) and limit of quantitation (LOQ) required for the related-substances method .

Forced Degradation and Stability-Indicating Methods

Forced degradation studies (thermal, oxidative, photolytic, acid/base hydrolysis) generate impurity profiles that must be characterized to establish degradation pathways [1]. The 2,6-diethylphenyl regioisomer may arise as a degradation product under specific stress conditions; its -20°C storage requirement indicates thermal lability that should be investigated under ICH Q1A(R2) stability conditions . The reference standard enables spiking experiments to confirm peak identity in stressed-sample chromatograms, a critical step in demonstrating method specificity for stability-indicating assays .

QC Batch Release Testing

QC laboratories performing batch release testing require impurity reference standards for each specified impurity in the drug substance and drug product monographs [1]. 1-(2,6-Diethylphenyl)propan-1-one, as a known Eperisone process-related impurity, must be available in sufficient quantity and with documented identity (1H-NMR, 13C-NMR, HRMS) for use as the external standard in the related-substances HPLC method specified in the regulatory filing . Lot-to-lot consistency of the reference standard is critical for long-term QC trending and for defending results during regulatory inspections .

Impurity Reference Standard Catalog Development

Manufacturers of pharmaceutical impurity reference standards (e.g., Veeprho, CATO, SynZeal, Axios Research) require the compound as an inventory item in their Eperisone impurity catalog [1]. Demand is driven by ANDA filers seeking pre-synthesized, fully characterized impurity standards to avoid in-house synthesis. The compound's specific regioisomeric identity (2,6-diethylphenyl) addresses a defined gap in the impurity landscape, as analytical methods for Eperisone describe multiple positional isomers that must be independently resolved . Procurement in bulk (>25 mg) from a qualified supplier with ISO 17025-accredited characterization data supports downstream distribution to generic pharmaceutical developers .

Application
Selection Property
Validation Focus
ANDA Method Validation
Certified regioisomer identity
System suitability; resolution from 2,4‑isomer
Forced Degradation Studies
Thermal lability profile
Specificity under stress conditions
QC Batch Release Testing
Lot‑to‑lot consistency & documentation
External standard calibration trending
Impurity Catalog Development
2,6‑Diethylphenyl regioisomer availability
Addresses defined impurity landscape gap
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